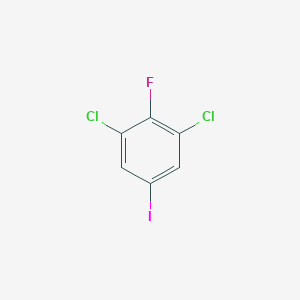

1,3-Dichloro-2-fluoro-5-iodobenzene

Beschreibung

Significance of Halogenated Aromatic Compounds in Advanced Organic Synthesis

Halogenated aromatic compounds are fundamental building blocks in advanced organic synthesis. Their importance stems from the reactivity of the carbon-halogen bond, which allows for a wide array of chemical transformations. Halogens can act as leaving groups in nucleophilic substitution reactions or be involved in the formation of organometallic reagents, such as Grignard or organolithium reagents. Furthermore, they are crucial participants in cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for constructing complex organic molecules. The presence of multiple, different halogens on a benzene (B151609) ring, as seen in compounds like 5-Bromo-1,3-dichloro-2-fluorobenzene, offers selective reactivity at different sites, enhancing their versatility in synthesizing intricate molecular architectures for pharmaceuticals and agrochemicals. nbinno.com The development of new pesticides and herbicides often relies on the functionalization of such polyhalogenated aromatic intermediates. nbinno.com

Research Landscape of Highly Substituted Benzene Derivatives

The research landscape for highly substituted benzene derivatives is dynamic and expanding, driven by the quest for novel materials and bioactive molecules. Scientists are continually exploring new synthetic methodologies to introduce a variety of substituents onto the benzene ring with high precision and efficiency. The focus is often on creating molecules with specific electronic and steric properties for applications in materials science, such as liquid crystals and organic light-emitting diodes (OLEDs), and in medicinal chemistry for the development of new therapeutic agents. The synthesis of complex polyhalogenated benzenes is a significant area of this research, as these compounds serve as key intermediates. For instance, processes have been developed for the preparation of compounds like 5-bromo-1,3-dichloro-2-fluoro-benzene, which is a precursor for certain pesticidal compounds. google.com Research in this field also encompasses the investigation of the unique chemical and physical properties that arise from the high degree of substitution on the benzene ring.

Structural Specificity of 1,3-Dichloro-2-fluoro-5-iodobenzene within Polyhalogenated Systems

This compound is a highly substituted benzene derivative with the chemical formula C₆H₂Cl₂FI. calpaclab.com Its structure is characterized by the presence of four different substituents on the benzene ring: two chlorine atoms, one fluorine atom, one iodine atom, and two hydrogen atoms. The specific arrangement of these halogens at the 1, 2, 3, and 5 positions on the benzene ring results in a molecule with distinct regions of electron density and steric hindrance.

Below is a table summarizing some of the basic properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₂Cl₂FI |

| Molecular Weight | 290.89 g/mol |

| CAS Number | 133307-08-1 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dichloro-2-fluoro-5-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FI/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQPKKMSAOKIEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of Multiple Halogen Substituents

The differential reactivity of the C-F, C-Cl, and C-I bonds is central to understanding the chemistry of 1,3-dichloro-2-fluoro-5-iodobenzene. Each halogen imparts a different set of properties to the carbon atom to which it is attached, influencing the molecule's susceptibility to various types of chemical transformations.

The reactivity of the halogen substituents on the benzene (B151609) ring is highly dependent on the reaction type. In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is often the initial attack of the nucleophile, which is facilitated by strong electron-withdrawing groups that can stabilize the resulting negative charge in the intermediate. quora.comyoutube.com Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect, making the carbon it is attached to highly electrophilic and activating the ring for nucleophilic attack. youtube.com Consequently, in many SNAr reactions involving polyfluoroaromatic compounds, fluorine is replaced more readily than other halogens, despite the C-F bond being the strongest carbon-halogen bond. nih.gov

Conversely, in reactions involving organometallic catalysis, such as cross-coupling reactions that proceed via oxidative addition, the reactivity order is inverted. The oxidative addition step involves the cleavage of the carbon-halogen bond. The weaker the C-X bond, the more readily this step occurs. acs.org Therefore, the C-I bond is significantly more reactive than the C-Br or C-Cl bonds in these transformations. libretexts.orgrsc.org For this compound, the iodine atom is the most probable site for reactions like Suzuki, Heck, or Sonogashira couplings.

The following table summarizes the key properties influencing the reactivity of the halogen substituents.

| Property | Fluorine (F) | Chlorine (Cl) | Iodine (I) |

|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.66 |

| Average C(Aryl)-X Bond Energy (kJ/mol) | 515 | 406 | 272 |

| Reactivity in SNAr (Leaving Group Ability) | High (due to ring activation) | Moderate | Low |

| Reactivity in Oxidative Addition | Low | Moderate | High |

The reaction pathways of this compound are governed by a delicate balance of steric and electronic effects.

Electronic Effects: All halogen substituents are electron-withdrawing through the inductive effect due to their high electronegativity. This effect deactivates the aromatic ring towards electrophilic aromatic substitution compared to benzene. lumenlearning.com However, they can also donate electron density to the ring via resonance. lumenlearning.com In the case of SNAr reactions, the strong inductive effect of the halogens, particularly fluorine, is dominant. It creates electron-deficient (electrophilic) carbon centers, making the ring susceptible to attack by nucleophiles. nih.govlibretexts.org The combined electron-withdrawing power of the four halogens in this compound makes the ring significantly electron-poor.

Steric Effects: The size of the halogen atoms (I > Cl > F) plays a crucial role in directing the approach of reagents. numberanalytics.com The large iodine atom at the C5 position and the chlorine atom at the C1 position can sterically hinder reactions at the adjacent C6 position. Similarly, the fluorine at C2 is flanked by two chlorine atoms, making this position sterically crowded. This steric hindrance can influence the regioselectivity of substitution reactions, potentially favoring attack at less hindered positions. numberanalytics.com For instance, in nucleophilic aromatic substitution, a bulky nucleophile might preferentially attack a less sterically encumbered carbon atom.

Reaction Mechanisms in Functionalization Processes

The functionalization of this compound can proceed through several distinct mechanistic pathways, depending on the reagents and reaction conditions.

Organometallic cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they typically involve a catalytic cycle featuring oxidative addition and reductive elimination steps.

Oxidative Addition: This is often the initial and rate-limiting step where a low-valent transition metal complex (e.g., Pd(0)) inserts into the carbon-halogen bond. uwindsor.ca The reactivity trend for aryl halides in oxidative addition is generally I > Br > Cl >> F, which correlates inversely with the C-X bond strength. acs.orglibretexts.orgrsc.org For this compound, the C-I bond is the weakest and therefore the most susceptible to oxidative addition. This selectivity allows for the functionalization of the C5 position while leaving the C-Cl and C-F bonds intact. Electron-poor aryl halides generally react faster in oxidative addition. nih.gov

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the substitution of halogens on electron-deficient aromatic rings. This mechanism proceeds through a two-step addition-elimination process. libretexts.org

The key intermediate in this pathway is the Meisenheimer complex , a negatively charged, non-aromatic cyclohexadienyl anion formed by the attack of a nucleophile on the aromatic ring. libretexts.orgnih.gov The stability of this complex is crucial for the reaction to proceed. Electron-withdrawing groups, such as the halogens in this compound, stabilize the Meisenheimer complex by delocalizing the negative charge. nih.gov

The reaction mechanism is as follows:

Addition: A nucleophile attacks a carbon atom bearing a leaving group (a halogen in this case), breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer complex. youtube.com The high electronegativity of fluorine makes it particularly effective at stabilizing this intermediate through the inductive effect, which is why fluoroarenes are often excellent substrates for SNAr, despite the strong C-F bond. youtube.comyoutube.com

Elimination: The aromaticity is restored by the departure of the leaving group (the halide ion). youtube.com

In SNAr, the rate is determined by the first step (formation of the Meisenheimer complex), so leaving group ability in the traditional (SN1/SN2) sense is less important than the ability of the substituent to activate the ring towards attack. youtube.com For this compound, nucleophilic attack could potentially occur at any of the halogen-substituted carbons, with the regiochemical outcome depending on the interplay between electronic activation and steric hindrance.

An alternative mechanism for nucleophilic substitution on aryl halides involves radical intermediates, known as the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. wikipedia.org This pathway is distinct from the SNAr mechanism and does not require strong electronic activation of the aromatic ring. wikipedia.org

The SRN1 mechanism typically involves the following steps:

Initiation: The aryl halide accepts an electron from a radical initiator (or via electrochemical reduction or photoinduction) to form a radical anion.

Propagation:

The radical anion fragments, losing a halide ion to form an aryl radical.

This aryl radical reacts with a nucleophile to form a new radical anion.

This new radical anion transfers its electron to a molecule of the starting aryl halide, forming the product and regenerating the initial radical anion to continue the chain reaction. wikipedia.org

This pathway is particularly relevant for aryl iodides and bromides due to the weaker carbon-halogen bonds, which facilitate the fragmentation of the radical anion. In this compound, the C-I bond would be the most likely site to undergo reaction via an SRN1 mechanism. The involvement of radical intermediates can sometimes lead to different regiochemical outcomes compared to ionic pathways. wikipedia.org

Reductive Dehalogenation Pathways

Reductive dehalogenation is a critical transformation pathway for halogenated organic compounds, involving the replacement of a halogen substituent with a hydrogen atom. This process can be mediated by both abiotic and biotic factors, particularly in anaerobic environments where these compounds often accumulate.

Abiotic Reduction Mechanisms in Anaerobic Systems

In anaerobic systems, the abiotic reduction of halogenated aromatic compounds can be facilitated by various naturally occurring and engineered materials. The process is influenced by the number and type of halogen substituents on the aromatic ring, with more halogenated compounds being more susceptible to reduction. epa.gov The relative bond strength of the carbon-halogen bond is a key determinant of the ease of dehalogenation, following the general trend C-I < C-Br < C-Cl < C-F. Consequently, for this compound, the iodine atom is the most likely to be reductively removed first.

The transformation of various halogenated aromatic compounds in sulfidogenic sediment slurries has been observed to follow first-order reaction kinetics. epa.gov The rates of transformation vary significantly depending on the compound class and the position of the halogen substituents. epa.gov For instance, the removal of ortho and para halogens has been noted to be predominant in some phenols. epa.gov

Table 1: General Order of Carbon-Halogen Bond Dissociation Energy

| Bond Type | Bond Dissociation Energy (kJ/mol) |

| C-I | ~228 |

| C-Br | ~285 |

| C-Cl | ~346 |

| C-F | ~467 |

Note: These are average bond energies and can vary depending on the specific molecular structure.

Photobiodegradation and Dehalogenation Processes

The degradation of halogenated aromatic pollutants can also be driven by a combination of light and biological activity, a process known as photobiodegradation. This process is particularly relevant in environments exposed to sunlight. While specific studies on the photobiodegradation of this compound are limited, research on other halogenated benzenes provides valuable insights.

The photochemical degradation of di- and octachlorodibenzofuran has been documented, indicating that photolysis can lead to the removal of chlorine atoms. nih.govnih.gov The process often involves the formation of reductively dechlorinated products. In the case of this compound, it is expected that the weaker C-I bond would be the most susceptible to photolytic cleavage, initiating the degradation cascade. The presence of other halogens and their positions on the aromatic ring will influence the absorption of light and the subsequent photochemical reactions.

Phototrophic bacteria, which utilize light as an energy source, can play a significant role in the anaerobic degradation of halogenated aromatic compounds. These microorganisms can facilitate dehalogenation, contributing to the breakdown of these persistent pollutants.

Spectroscopic and Computational Chemistry for Structural and Electronic Elucidation

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 1,3-dichloro-2-fluoro-5-iodobenzene, ¹H and ¹³C NMR would provide crucial information. The ¹H NMR spectrum is expected to show signals for the two aromatic protons. The chemical shifts of these protons would be influenced by the surrounding halogen substituents. Furthermore, coupling between the protons and with the fluorine atom (¹H-¹⁹F coupling) would provide valuable information about their relative positions on the benzene (B151609) ring.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and intermolecular interactions of this compound. Such data would reveal the planarity of the benzene ring and any distortions caused by the bulky halogen substituents. While specific crystallographic data for this compound is not found in the search results, its physical state as a pale-yellow to yellow to brown solid or liquid suggests that obtaining a single crystal suitable for X-ray diffraction might be feasible under appropriate conditions. sigmaaldrich.com

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight of a compound and can provide insights into its structure through analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight of 290.89 g/mol . cymitquimica.com The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms and one iodine atom. Analysis of the fragmentation pattern would likely show the loss of halogen atoms or other small fragments, which can help to confirm the molecular structure.

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to model the electronic structure and properties of molecules, offering predictive insights that complement experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method for predicting a wide range of molecular properties. DFT calculations could be used to optimize the geometry of this compound, providing theoretical values for bond lengths and angles that could be compared with experimental data if it were available. Furthermore, DFT can be used to calculate NMR chemical shifts, which would be a valuable tool in assigning the experimental NMR spectra. Other properties that could be predicted include the molecular dipole moment, vibrational frequencies (for comparison with infrared spectroscopy), and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.

Semi-Empirical Molecular Orbital Methods for Molecular Descriptors

Semi-empirical molecular orbital methods, which are computationally less demanding than DFT, can also be employed to calculate various molecular descriptors. These methods could provide rapid estimations of properties such as heats of formation, ionization potentials, and electronic spectra. While less accurate than higher-level methods like DFT, they can be useful for initial computational screening and for providing qualitative insights into the molecule's properties.

Conformational Analysis and Energy Minima Determination

While specific experimental data on the conformational analysis of this compound is not extensively available in public literature, its conformational preferences and energy minima can be inferred from computational studies on related polyhalogenated benzene derivatives. dtic.milcwu.edu The primary determinant of conformational variability in substituted benzenes is the rotation of substituents around the carbon-substituent bond, although for single atoms like halogens, this is not a factor. The key aspect of conformational analysis for this molecule is the planarity of the benzene ring and the out-of-plane vibrations of the substituents.

Computational methods, such as Density Functional Theory (DFT), are instrumental in determining the most stable geometric arrangement, or the global energy minimum, of the molecule. For polyhalogenated benzenes, the planarity of the aromatic ring is generally maintained. The energy minima correspond to the most stable spatial arrangement of the halogen atoms relative to each other. In the case of this compound, the lowest energy conformation would be the one that minimizes steric hindrance and electrostatic repulsion between the adjacent bulky chlorine and fluorine atoms.

The determination of energy minima involves calculating the potential energy surface of the molecule by systematically varying its geometric parameters. researchgate.net For this compound, this would primarily involve small variations in bond lengths and angles from an idealized planar structure. The resulting energy values help identify the most stable conformer. It is anticipated that the global minimum energy conformation for this compound will be a planar structure, as any significant deviation would disrupt the aromaticity of the benzene ring, a highly energetically unfavorable process. nih.gov

Table 1: Predicted Conformational Data for this compound Note: These are predicted values based on the analysis of similar compounds and have not been experimentally verified.

| Parameter | Predicted Value | Method of Determination |

|---|---|---|

| Most Stable Conformation | Planar | Theoretical Calculation |

| Dihedral Angle (C1-C2-C3-C4) | ~0° | DFT Calculations |

| Relative Energy of Non-planar vs. Planar Conformation | High | Computational Modeling |

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for predicting the physicochemical properties and potential biological or toxicological effects of chemical compounds like this compound.

Prediction of Structure-Activity Relationships (SARs) and Structure-Toxicity Relationships (QSTRs)

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Toxicity Relationships (QSTR) are computational models that correlate the chemical structure of a compound with its biological activity or toxicity, respectively. nih.govresearchgate.netaimspress.com For halogenated aromatic hydrocarbons, these models are crucial for predicting their environmental fate and potential as pollutants or pharmacologically active agents. nih.govaimspress.com

The biological activity and toxicity of this compound can be predicted by calculating various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

Key descriptors for a QSAR/QSTR study of this compound would include:

LogP (Octanol-Water Partition Coefficient): This descriptor indicates the lipophilicity of the molecule. The presence of four halogen atoms suggests a high LogP value, implying a tendency to accumulate in fatty tissues. nih.gov

Molecular Weight: The molecular weight of 290.89 g/mol is a fundamental descriptor. calpaclab.com

Electronic Descriptors: These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment. These descriptors are related to the molecule's reactivity and ability to participate in charge-transfer interactions. aimspress.com The different electronegativities of fluorine, chlorine, and iodine create a complex electrostatic potential on the molecular surface.

Steric Descriptors: Parameters like molecular volume and surface area are used to model how the molecule might interact with a biological receptor or enzyme active site.

By comparing the calculated descriptors of this compound with those of known toxic or biologically active halogenated compounds, it is possible to estimate its potential for similar effects. nih.gov For instance, many halogenated aromatic compounds are known to interact with the aryl hydrocarbon receptor (AhR), leading to a range of toxic responses. nih.gov A QSAR model could predict the binding affinity of this compound to the AhR based on its structural features.

Table 2: Key Molecular Descriptors for QSAR/QSTR Analysis of this compound Note: The influence on activity/toxicity is a generalized prediction based on established QSAR/QSTR principles.

| Descriptor | Predicted Value/State | Potential Influence on Activity/Toxicity |

|---|---|---|

| LogP | High | Increased bioaccumulation |

| Dipole Moment | Non-zero | Affects solubility and binding orientation |

| HOMO-LUMO Gap | Moderate to Low | Indicates potential for chemical reactivity |

| Polarizability | High (due to Iodine) | Enhances non-covalent interactions |

Analysis of Intermolecular Interactions (e.g., Halogen Bonding)

The presence of multiple halogen atoms on the benzene ring of this compound makes it a prime candidate for engaging in halogen bonding. science.govwikipedia.org Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govwikipedia.org This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential known as a σ-hole. nih.gov

The strength of a halogen bond is highly dependent on the identity of the halogen atom, following the general trend I > Br > Cl > F. nih.govwikipedia.org Therefore, the iodine atom in this compound is the most likely and strongest halogen bond donor. The electron-withdrawing effects of the two chlorine atoms and one fluorine atom on the benzene ring would further enhance the positive character of the σ-hole on the iodine atom, making it an even more potent halogen bond donor.

Computational simulations can be used to model and visualize these interactions. By placing a nucleophilic species (such as a Lewis base like ammonia (B1221849) or the oxygen atom of a water molecule) near the iodine atom of this compound, the strength and geometry of the resulting halogen bond can be calculated. nih.gov These simulations would likely show a strong, directional interaction along the C-I axis. science.gov

The chlorine atoms could also participate in weaker halogen bonds, while the highly electronegative fluorine atom is generally a poor halogen bond donor. wikipedia.org In addition to halogen bonding, other intermolecular forces such as π-π stacking and van der Waals forces would also play a role in the solid-state packing and solution-phase behavior of this compound. researchgate.net

Table 3: Predicted Halogen Bonding Capabilities of this compound

| Halogen Atom | Relative Halogen Bond Donor Strength | Predicted Role in Intermolecular Interactions |

|---|---|---|

| Iodine (I) | Strongest | Primary halogen bond donor |

| Chlorine (Cl) | Weak to Moderate | Secondary halogen bond donor |

| Fluorine (F) | Very Weak/Negligible | Primarily acts as a hydrogen bond acceptor |

Advanced Applications in Medicinal Chemistry, Agrochemicals, and Materials Science

Intermediate in Pharmaceutical Synthesis and Drug Discovery Programs

The distinct reactivity of the carbon-halogen bonds in 1,3-Dichloro-2-fluoro-5-iodobenzene makes it a valuable precursor in the creation of novel pharmaceutical agents. The presence of multiple, different halogens allows for selective, stepwise reactions, enabling the precise construction of complex drug scaffolds.

Synthesis of Bioactive Scaffolds and Precursors

A significant application of this compound is in the synthesis of key pharmaceutical intermediates. For instance, it is a documented starting material in the preparation of 2,6-dichloro-4-fluorobenzaldehyde. patsnap.comgoogle.com This benzaldehyde (B42025) derivative is a crucial intermediate in the synthesis of various fine chemicals and pharmaceuticals. patsnap.com The synthesis involves a Grignard exchange reaction at the iodo position, followed by formylation to introduce the aldehyde group. patsnap.comgoogle.com

Furthermore, this iodinated compound is instrumental in creating complex heterocyclic structures that form the core of many therapeutic agents. A notable example is its use in the synthesis of antiparasitic isoxazoline (B3343090) compounds, which are effective against a range of parasites in animals. google.com The synthesis leverages the reactivity of the iodo-group for the introduction of the necessary molecular fragments to build the isoxazoline scaffold. google.com

Role in the Development of Targeted Therapeutics

The development of targeted therapeutics often relies on the ability to synthesize molecules that can specifically interact with biological targets like enzymes or receptors. The structural motifs derived from this compound are integral to the development of such targeted drugs. The isoxazoline-based antiparasitic agents synthesized from this precursor are a prime example of targeted therapy. google.com These compounds are designed to selectively target and inhibit specific neurotransmitter receptors in parasites, leading to their eradication with minimal impact on the host animal. google.com The precise arrangement of the halogen atoms on the phenyl ring, originating from the starting material, is crucial for achieving this target specificity and potency.

Building Block for Agrochemical Development

The global need for efficient and selective crop protection agents has driven significant research in agrochemical synthesis. Halogenated compounds play a crucial role in this field, and this compound is a valuable starting material for the development of modern pesticides.

Design and Synthesis of Herbicides and Fungicides

The isoxazoline scaffold, derived from this compound, is a key component in a new class of potent antiparasitic agents that are also being explored for broader agrochemical applications. google.comgoogle.com While the primary documented use is against animal parasites, the underlying isoxazoline chemistry is a cornerstone of modern insecticide development and holds potential for expansion into herbicides and fungicides. The synthesis of these isoxazoline-substituted benzamides demonstrates the utility of the starting iodinated benzene (B151609) in constructing these complex and commercially significant agrochemicals. google.com

Precursor for Specialty Materials Research

The unique electronic properties conferred by the multiple halogen substituents make this compound a potential precursor for the synthesis of specialty materials. While specific research detailing its direct use in materials like liquid crystals or polymers is not extensively documented in publicly available literature, its structural motifs are relevant to these fields. The reactivity of the carbon-iodine bond allows for the introduction of various functional groups through cross-coupling reactions like Suzuki or Sonogashira couplings, which are standard methods for building the complex organic molecules used in materials science. nih.govsoton.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.net The resulting highly substituted and electronically tuned aromatic structures are foundational to the development of advanced materials with tailored optical or electronic properties.

Synthesis of Functional Polymers and Advanced Organic Materials

The synthesis of advanced polymers with specific functionalities, such as high thermal stability, chemical resistance, and low surface energy, often relies on the incorporation of fluorinated monomers. umn.edu this compound serves as a promising, albeit specialized, monomer for the creation of such high-performance fluoropolymers.

The key to its utility in polymer synthesis lies in the carbon-iodine (C-I) bond. This bond is weaker than carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds, making it a reactive handle for polymerization reactions. One such method is iodo-ene polymerization, a process that allows for the creation of semifluorinated polymers under mild conditions. nih.gov In a hypothetical scenario, this compound could react with diene co-monomers to form a polymer backbone where the iodine atom can be retained to enhance processability or be subsequently displaced for further functionalization or cross-linking. nih.gov

The presence of multiple halogen atoms on the benzene ring imparts significant properties to the resulting polymer. The fluorine atom contributes to high thermal stability and low surface energy, while the chlorine atoms can enhance flame retardancy and modify the electronic properties of the material. The strategic selection of co-monomers and polymerization techniques could allow for the fine-tuning of the final polymer's characteristics.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Site | Potential Co-monomer | Resulting Polymer Feature |

| Iodo-ene Polymerization | C-I bond | Dienes | Functionalizable backbone, enhanced processability nih.gov |

| Suzuki Coupling | C-I bond | Boronic acids | Conjugated polymers |

| Sonogashira Coupling | C-I bond | Terminal alkynes | Poly(arylene ethynylene)s |

| Heck Coupling | C-I bond | Alkenes | Substituted polystyrene derivatives |

The resulting functional polymers could find applications in diverse areas, from specialty coatings and insulators to advanced membranes and biodegradable materials. nih.gov

Integration into Optoelectronic and Electronic Applications

The incorporation of fluorine into organic materials can significantly impact their electronic properties, making them suitable for applications in optoelectronics. Fluorine's high electronegativity can lower the HOMO and LUMO energy levels of organic semiconductors, which can improve their stability and charge-injection properties. While specific research on this compound in this context is not widely published, its structural motifs suggest potential utility.

Materials derived from this compound could be integrated into devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). In OLEDs, fluorinated materials are often used in the electron-transporting or hole-blocking layers to enhance device efficiency and lifetime. In OPVs, the tuning of energy levels through fluorination can improve the open-circuit voltage of the solar cell.

The presence of heavy atoms like chlorine and iodine could also induce phosphorescence, a property that is highly desirable for achieving high efficiency in OLEDs. The synthesis of polyimide films, used in the electronics industry, is another area where fluorinated monomers find application. clemson.edu The unique combination of halogens in this compound makes it an interesting candidate for creating novel materials for these advanced electronic applications.

Table 2: Influence of Halogen Substituents on Material Properties for Optoelectronics

| Halogen | Property Influence | Potential Application |

| Fluorine | High electronegativity, lowers HOMO/LUMO levels | Improved stability and efficiency in OLEDs and OPVs |

| Chlorine | Electron-withdrawing, modifies electronic properties | Tuning of semiconductor energy levels |

| Iodine | Heavy atom effect, potential for phosphorescence | High-efficiency phosphorescent OLEDs |

Ligand Design and Catalyst Development

In the field of coordination chemistry and catalysis, this compound can serve as a versatile precursor for the synthesis of specialized ligands. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of coordinating moieties (e.g., phosphines, amines, pyridines).

The resulting ligands would possess a unique electronic profile due to the presence of the electron-withdrawing chloro and fluoro substituents on the aromatic backbone. This can significantly influence the properties of the resulting metal complexes, affecting their catalytic activity, selectivity, and stability. For example, ligands with tailored electronic properties are crucial in the development of highly efficient catalysts for fine chemical synthesis.

Furthermore, related compounds, (dichloroiodo)arenes, are known to act as oxidants in the formation of catalytically active high-valent metal species. nih.gov While not a direct application of this compound itself, it highlights the relevance of the broader class of polyhalogenated iodoarenes in catalyst development. The synthesis of novel ligands and the exploration of their coordination chemistry with various transition metals could lead to the discovery of new catalysts for challenging chemical transformations.

Environmental Behavior and Toxicological Pathways

Environmental Fate and Distribution Mechanisms

The fate of 1,3-Dichloro-2-fluoro-5-iodobenzene in the environment is dictated by its susceptibility to various degradation processes and its physical-chemical properties, which influence its movement and partitioning in ecosystems.

In soil and water, this compound is subject to several degradation processes, including biodegradation, photolysis, and hydrolysis, although hydrolysis is generally unlikely for such aromatic compounds under normal environmental conditions. iisc.ac.in

Biodegradation: In terrestrial and aquatic environments, microbial degradation is a primary pathway for the breakdown of halogenated aromatic compounds. nih.goveares.orgepa.gov Aerobic biodegradation, which is typically more rapid than anaerobic processes, is often initiated by bacteria. iisc.ac.inepa.gov For similar chlorinated benzenes, bacteria from genera such as Pseudomonas, Arthrobacter, and Alcaligenes have demonstrated the ability to utilize these compounds as a carbon source. nih.gov The degradation process for aromatic rings usually starts with an attack by oxygenase enzymes. frontiersin.org While specific studies on this compound are not available, it is anticipated that adapted microbial communities could degrade it, likely starting with the cleavage of the carbon-iodine bond, which is the most labile, followed by the carbon-chlorine bonds. nih.gov The carbon-fluorine bond is the strongest and most resistant to cleavage.

Photodegradation: In surface waters, photolysis by sunlight can be a significant degradation route. epa.govnih.gov The rate of photolysis is influenced by factors such as water clarity, depth, and the presence of photosensitizing agents like humic acids. nih.govnih.gov Studies on other polycyclic aromatic hydrocarbons (PAHs) show that direct photolysis can lead to the formation of various intermediate products. nih.govcapes.gov.br The presence of multiple halogen atoms on the benzene (B151609) ring of this compound would influence its light absorption and subsequent photochemical reactivity.

| Pathway | Environment | Description | Controlling Factors |

|---|---|---|---|

| Biodegradation | Soil, Groundwater, Surface Water | Microbial breakdown, primarily aerobic, initiated by oxygenase enzymes. epa.govfrontiersin.org Likely involves sequential dehalogenation, starting with the C-I bond. | Oxygen concentration, presence of adapted microbial populations, temperature, pH. ca.gov |

| Photolysis | Surface Water, Atmosphere | Degradation by sunlight. epa.gov Bond cleavage and transformation into other compounds. | Sunlight intensity, water depth, presence of photosensitizers (e.g., humic acids). nih.govnih.gov |

| Hydrolysis | Water | Generally considered insignificant for stable aromatic halides under typical environmental pH and temperature. iisc.ac.in | pH, temperature. |

Once volatilized into the atmosphere, the primary degradation mechanism for aromatic compounds like this compound is oxidation by photochemically produced hydroxyl (OH) radicals. iisc.ac.inepa.gov This reaction is a key determinant of the compound's atmospheric lifetime.

The potential for a chemical to bioaccumulate in organisms and biomagnify through the food web is strongly related to its lipophilicity, commonly measured by the octanol-water partition coefficient (log Kₒw). Polyhalogenated aromatic compounds are typically hydrophobic and lipophilic, meaning they preferentially partition into fatty tissues of organisms.

Biotransformation and Metabolite Formation

When living organisms are exposed to this compound, they may metabolize it through various enzymatic pathways. These processes can lead to detoxification and elimination, or in some cases, to the formation of more toxic reactive intermediates.

Microorganisms have evolved a diverse array of enzymes to break down halogenated organic compounds. The degradation of halogenated aromatics typically involves a series of steps, often initiated by dioxygenase enzymes that incorporate oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. nih.gov This product is then further metabolized, often resulting in ring cleavage. nih.govresearchgate.net

A critical step in the degradation of halogenated compounds is the cleavage of the carbon-halogen bond, catalyzed by enzymes called dehalogenases. mdpi.comnih.gov There are several types of dehalogenation reactions:

Oxygenolytic Dehalogenation: Occurs when dioxygenases remove a halogen during the initial oxidation of the ring.

Hydrolytic Dehalogenation: Involves the replacement of a halogen with a hydroxyl group from water. nih.gov

Reductive Dehalogenation: The replacement of a halogen with a hydrogen atom, a process particularly important under anaerobic conditions. nih.gov

The efficiency of enzymatic dehalogenation depends on the specific halogen. The C-I bond is the weakest and most susceptible to cleavage, followed by C-Br, C-Cl, and finally the very stable C-F bond. Therefore, the microbial degradation of this compound would likely proceed via initial deiodination.

| Enzyme/Pathway | Function | Initial Metabolite (Postulated) | Reference |

|---|---|---|---|

| Aromatic Dioxygenases | Initiates aerobic degradation by adding two hydroxyl groups to the benzene ring. | Halogenated cis-dihydrodiol | nih.govmdpi.com |

| Dehalogenases | Catalyze the cleavage of carbon-halogen bonds, which is essential for mineralization. | Dehalogenated aromatic intermediate | mdpi.comnih.govnih.gov |

| Catechol Dioxygenases | Cleave the aromatic ring of catechol intermediates, a key step in the central degradation pathway. | Ring-fission products (e.g., muconic acids) | researchgate.net |

In higher organisms, including mammals, halogenated aromatic compounds are primarily metabolized by the cytochrome P450 (CYP) enzyme system, particularly in the liver. nih.govresearchgate.net This metabolic process is intended to increase water solubility and facilitate excretion, but it can also lead to "metabolic activation," where less reactive parent compounds are converted into highly reactive intermediates.

For benzene and its derivatives, CYP-mediated oxidation (specifically by the CYP2E1 isoform) forms a highly reactive arene oxide (epoxide) intermediate. nih.govresearchgate.net This epoxide can undergo several transformations:

Rearrangement to form halogenated phenols.

Enzymatic hydration by epoxide hydrolase to form a trans-dihydrodiol.

Conjugation with glutathione (B108866).

The phenolic metabolites can be further oxidized to form catechols and hydroquinones. These, in turn, can be oxidized to highly reactive semiquinones and benzoquinones. nih.govnih.gov These quinone species are electrophilic and can bind covalently to cellular macromolecules like DNA and proteins, which is a key mechanism of toxicity for benzene. nih.govnih.gov It is plausible that the metabolism of this compound follows a similar pathway, leading to the formation of various halogenated epoxides, phenols, and potentially toxic quinone intermediates. researchgate.net

Formation of Glutathione Conjugates and Other Adducts

The biotransformation of halogenated benzenes, a class to which this compound belongs, is a critical determinant of their toxicity. The metabolic process is complex and can lead to the formation of several reactive intermediates. Initially, these compounds can be metabolized into epoxides, phenols, and benzoquinones. nih.gov These metabolites, particularly the highly reactive benzoquinones, can then undergo conjugation with endogenous molecules.

One of the most significant of these conjugation reactions is with glutathione (GSH), a key cellular antioxidant. The formation of glutathione conjugates is a recognized detoxification pathway, but it can also lead to the generation of toxic metabolites. nih.gov For instance, benzoquinone-derived glutathione adducts have been strongly implicated in the nephrotoxicity of halogenated benzenes. nih.gov While specific studies on this compound are not detailed in the available literature, it is anticipated to follow these general metabolic routes, leading to the formation of various adducts that influence its toxicological profile. The unique halogen substitution pattern (chlorine, fluorine, and iodine) on the benzene ring will influence the specific rates and pathways of metabolism and adduct formation.

Table 1: Potential Metabolites and Adducts of Halogenated Benzenes

| Precursor Compound | Initial Metabolites | Subsequent Products | Toxicological Significance |

|---|

Mechanisms of Toxicity of Halogenated Aromatics

The toxicity of halogenated aromatic compounds like this compound stems from a variety of interactions at the cellular and molecular level.

Interaction with Cellular Targets and Biomolecules

Halogenated aromatic compounds are generally lipophilic, allowing them to easily penetrate biological membranes and interact with intracellular components. The toxicity of these compounds is often mediated by their reactive metabolites. nih.gov These metabolites can form covalent bonds (adducts) with critical cellular macromolecules, including proteins and DNA. The formation of halogen bonds between the compound and biological targets can also modulate its reactivity and behavior within a biological system. Such interactions can disrupt normal cellular function, leading to cytotoxicity and genotoxicity. The precise target molecule and the nature of the interaction are key to predicting the ultimate toxic outcome of a given compound. nih.gov

Ah Receptor (AhR) Binding and Signaling Cascades

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many planar aromatic hydrocarbons. nih.govyoutube.com The general model for AhR action involves the ligand entering the cell and binding to the cytosolic AhR complex. nih.govyoutube.com This binding event triggers the dissociation of chaperone proteins and the translocation of the AhR into the nucleus. youtube.com In the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT), and this complex then binds to specific DNA sequences known as dioxin response elements (DREs), altering the transcription of adjacent genes. nih.govyoutube.com

This signaling cascade regulates the expression of a variety of genes, most notably xenobiotic-metabolizing enzymes like those in the Cytochrome P450 family (e.g., CYP1A1). youtube.comnih.gov While this is an adaptive response to eliminate foreign chemicals, persistent activation of the AhR by potent ligands can lead to a wide range of toxic effects. youtube.comnih.gov Many halogenated aromatic hydrocarbons are known AhR ligands. youtube.com The specific interaction of this compound with the AhR would depend on its molecular geometry and electronic properties, which determine its binding affinity for the receptor.

Effects on Organ Systems: Hepatic and Renal Toxicity

The liver and kidneys are primary target organs for the toxicity of halogenated aromatic hydrocarbons, largely due to their central role in metabolism and excretion. nih.govnih.gov

Hepatic Toxicity: The liver is the main site of metabolism for these compounds. The formation of reactive metabolites, particularly benzoquinones, is believed to be a key event leading to hepatotoxicity, rather than the traditionally implicated epoxides. nih.gov Chronic exposure to related compounds like benzene and xylenes (B1142099) has been associated with liver damage, including elevated liver enzymes and fatty liver changes. nih.govamazonaws.comepa.gov

Renal Toxicity: The kidneys can also be significantly affected. A crucial role for benzoquinone-derived glutathione adducts in halogenated benzene-induced nephrotoxicity has been clearly established. nih.gov These conjugates can be further processed in the kidneys to form even more reactive species that damage renal cells. Exposure to compounds like toluene (B28343) and xylene has been reported to cause various forms of kidney damage in humans. nih.gov

While specific data for this compound is unavailable, the general principles of halogenated benzene toxicity suggest a potential for both liver and kidney damage following significant exposure. nih.govresearchgate.net

Predictive Models for Environmental and Toxicological Assessment

Given the vast number of chemical compounds and the cost and time associated with traditional toxicity testing, predictive models have become essential tools for environmental and toxicological assessment. hh-ra.org For halogenated compounds like this compound, where specific experimental data may be scarce, these models are particularly valuable.

Computational tools, including quantitative structure-activity relationship (QSAR) models, are developed to predict a compound's properties and potential toxicity based on its chemical structure. nist.govnih.gov These models can estimate factors such as a compound's reactivity, persistence in the environment, and potential for bioaccumulation. nih.gov For example, computational chemistry can be used to predict the reactivity of halogenated compounds towards hydroxyl radicals, a key factor in their atmospheric lifetime. nist.gov Similarly, models can predict degradation rates during water treatment processes or the likelihood of a compound to cause adverse effects based on its structural similarity to known toxicants. nih.gov These predictive approaches allow for a preliminary risk assessment, helping to prioritize chemicals for further in-depth testing. hh-ra.org

Table 2: Summary of Toxicological Mechanisms for Halogenated Aromatics

| Mechanism | Description | Key Mediators | Target Organs |

|---|---|---|---|

| Adduct Formation | Reactive metabolites bind to cellular macromolecules like proteins and DNA. nih.gov | Epoxides, Benzoquinones | Liver, Kidney |

| Oxidative Stress | Imbalance between ROS production and cellular antioxidant capacity. nih.gov | Benzoquinone metabolites, H₂O₂, •OH | Multiple |

| AhR Activation | Ligand binding leads to altered gene expression, including metabolic enzymes. nih.govyoutube.com | AhR, ARNT | Liver, Immune System |

| Organ Toxicity | Direct damage to organ systems due to metabolism and excretion processes. nih.gov | Reactive metabolites, Glutathione adducts | Liver, Kidney nih.govnih.gov |

Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools that predict the toxicity of chemicals based on their molecular structure. These models are predicated on the principle that the biological activity of a compound is intrinsically linked to its physicochemical properties. For halogenated benzenes, including this compound, QSTR models offer a means to estimate potential toxicity in the absence of extensive empirical data.

Research into the acute toxicity of halogenated benzenes has revealed that their effects on various organisms, such as bacteria and algae, are largely governed by hydrophobicity and electronic properties. sigmaaldrich.comnih.gov Hydrophobicity, often quantified by the octanol-water partition coefficient (log K_ow_), determines a chemical's tendency to partition into the fatty tissues of organisms. Electronic properties, such as the energy of the lowest unoccupied molecular orbital (E_LUMO_), describe the molecule's susceptibility to engage in interactions with biological macromolecules. sigmaaldrich.com

Several QSTR models have been developed for halogenated benzenes. For instance, a model for the non-polar toxicity of these compounds to bacteria is given by the equation:

log(1/IC₅₀) = 0.565(log K_ow_) + 2.000 sigmaaldrich.com

where IC₅₀ is the concentration causing 50% inhibition of bacterial growth. This model demonstrates a clear positive correlation between hydrophobicity and toxicity. sigmaaldrich.com

Another study focusing on the toxicity of halogenated benzenes to five different species of algae developed a K_ow_-based QSAR model:

log(1/EC₅₀) = 1.050 logK_ow_ + 1.429 log(1/lipid) - 3.224 nih.gov

This model indicates that the toxicity to algae is not only dependent on the hydrophobicity of the chemical but also on the lipid content of the algal species. nih.gov

Table 1: Predicted Acute Toxicity of this compound based on QSTR Models

| QSTR Model Reference | Organism Group | Predicted Endpoint | Estimated log(1/Endpoint) |

| sigmaaldrich.com | Bacteria | IC₅₀ (M) | 4.20 |

| nih.gov | Algae | EC₅₀ (M) | Dependent on algal lipid content |

It is important to note that these are theoretical predictions and require experimental validation. The actual toxicity can also be influenced by other factors not captured in these specific models, such as specific modes of toxic action beyond non-polar narcosis.

Environmental Modeling for Fate and Transport

The environmental fate and transport of a chemical describe its movement and transformation in the air, water, and soil. For persistent organic pollutants like many halogenated benzenes, understanding these pathways is crucial for assessing environmental exposure and risk. Halogenated compounds are known for their persistence in the environment due to their resistance to degradation by soil bacteria. ncert.nic.in

The environmental journey of a compound like this compound is governed by its physicochemical properties, including its water solubility, vapor pressure, and partitioning behavior. calpaclab.com Given its predicted high log K_ow_ value, the compound is expected to have low aqueous solubility and a strong tendency to adsorb to organic matter in soil and sediment. ncert.nic.in This would limit its mobility in aquatic systems but increase its persistence in solid matrices.

Multimedia fate and transport models, such as the Total Risk Integrated Methodology (TRIM.FaTE) developed by the U.S. Environmental Protection Agency, are used to simulate the distribution of chemicals in the environment. calpaclab.com These models consider various environmental compartments and transfer processes.

Table 2: Expected Environmental Behavior of this compound

| Environmental Compartment | Predicted Behavior | Governing Factors |

| Air | Potential for long-range transport if released to the atmosphere, though likely to partition to atmospheric particulates. | Vapor Pressure, Atmospheric Reactions |

| Water | Low solubility, will likely adsorb to suspended solids and sediment. | log K_ow, Water Solubility |

| Soil | Strong adsorption to organic matter, leading to low mobility and high persistence. | log K_ow_, Soil Composition |

| Biota | Potential for bioaccumulation in organisms due to its high hydrophobicity. | log K_ow_ |

While specific environmental modeling studies for this compound are not available, the general behavior of polyhalogenated benzenes suggests that it would be a persistent and potentially bioaccumulative substance. ncert.nic.inepa.gov Its resistance to degradation means it could remain in the environment for extended periods, potentially entering the food chain.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The advancement of chemical manufacturing increasingly hinges on the principles of green chemistry, emphasizing economic viability and industrial scalability. For polysubstituted halogenated benzenes like 1,3-dichloro-2-fluoro-5-iodobenzene, traditional synthetic methods can be fraught with challenges such as low yields, the formation of difficult-to-separate isomeric mixtures, and the use of hazardous reagents. acs.org

Future research is anticipated to focus on developing more efficient and sustainable synthetic pathways. A promising avenue is the adoption of continuous flow technologies, such as tubular reactors for diazotization reactions. researchgate.net This approach offers several advantages over batch processing, including enhanced safety, shorter reaction times, and energy savings, making it highly suitable for industrial-scale production. researchgate.net The goal is to devise routes that are not only high-yielding and selective but also minimize waste and avoid the use of toxic materials.

| Synthetic Strategy | Potential Advantages |

| Continuous Flow Synthesis | Improved safety, scalability, and consistency; reduced reaction times. researchgate.net |

| Catalytic Halogenation | High selectivity, reduced waste, potential for milder reaction conditions. |

| Chemo- and Regioselective Functionalization | Step-economic synthesis, minimizing protection-deprotection steps. |

Exploration of New Reactivity Modes and Catalytic Systems

The reactivity of this compound is largely dictated by the carbon-halogen bonds, with the carbon-iodine bond being the most susceptible to cleavage. This inherent reactivity makes it a valuable precursor in a variety of cross-coupling reactions, which are fundamental to the construction of complex organic molecules. nih.gov

The exploration of novel catalytic systems, potentially involving metals like palladium, nickel, and platinum, is a key area of future research. acs.org The development of catalysts that can selectively activate one C-X bond over another will be crucial for the controlled, stepwise functionalization of the aromatic ring. Furthermore, the iodine atom allows for the exploration of hypervalent iodine chemistry, opening doors to a range of unique transformations and reaction mechanisms, such as oxidative cyclizations and group-transfer reactions. nih.gov

| Reactivity Mode | Potential Applications |

| Selective Cross-Coupling | Synthesis of complex pharmaceuticals and agrochemicals. nih.govresearchgate.net |

| Hypervalent Iodine Chemistry | Access to novel molecular scaffolds and reaction pathways. nih.gov |

| Directed Ortho-Metalation | Precise functionalization of the aromatic ring. |

Advanced Computational Approaches for Predictive Design

In recent years, computational chemistry has become an indispensable tool in the design and development of new molecules and materials. For this compound, advanced computational methods like Density Functional Theory (DFT) and ab initio calculations can provide deep insights into its structural and electronic properties. acs.orgnih.gov These methods can be used to predict the stability of reaction intermediates and transition states, thereby guiding the development of new synthetic routes and catalytic systems. acs.orgacs.org

Furthermore, computational modeling is crucial for predicting the properties of materials derived from this compound. For instance, understanding and predicting the nature of halogen bonding is essential for the in silico design of functional materials with tailored properties. mdpi.comnih.govrsc.org Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms are also emerging as powerful tools to predict the biological activity and reactivity of new derivatives, accelerating the discovery process for new drugs and materials. researchgate.netnih.govchinesechemsoc.org

| Computational Approach | Application in Research |

| Density Functional Theory (DFT) | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. acs.orgnih.gov |

| Molecular Docking | Elucidation of interactions with biological targets. nih.gov |

| QSAR and Machine Learning | Prediction of biological activity and material properties. nih.govresearchgate.netnih.gov |

Interdisciplinary Studies on Biological and Environmental Impact

As with any synthetic compound intended for broader application, a thorough understanding of its biological and environmental impact is paramount. Halogenated aromatic compounds can be persistent in the environment and may exhibit toxicity. chinesechemsoc.orgchemrxiv.org Interdisciplinary studies involving chemistry, biology, and environmental science are necessary to evaluate the ecotoxicity, bioaccumulation potential, and degradation pathways of this compound and its derivatives.

Long-term exposure to some polycyclic aromatic hydrocarbons (PAHs), which are also persistent organic pollutants, has been linked to various health issues. researchgate.netyoutube.com Therefore, comprehensive toxicological studies are essential to ensure the safe handling and use of this compound. Research in this area will likely focus on its metabolic fate in various organisms and its potential to disrupt biological systems. chemrxiv.org These studies are crucial for a complete life-cycle assessment and for guiding the design of safer and more environmentally benign next-generation compounds.

Application in Emerging Technologies and Functional Materials

The unique combination of halogens in this compound makes it an attractive building block for advanced functional materials. nih.govmdpi.com The high atomic number of iodine, along with the presence of chlorine and fluorine, can impart desirable properties such as high refractive index, flame retardancy, and thermal stability to polymers and coatings.

Future research will likely explore the incorporation of this molecule into a variety of materials for emerging technologies. Its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and high-performance agrochemicals is a significant driver for its market growth. researchgate.netacs.org Moreover, its potential application in materials science, for example in the development of organic electronics or specialized polymers, represents a promising frontier for investigation. nih.govmdpi.com

| Potential Application Area | Desired Property Conferred by the Compound |

| Advanced Polymers | Flame retardancy, thermal stability, high refractive index. nih.gov |

| Organic Electronics | Tuning of electronic properties through halogen bonding. rsc.org |

| Agrochemicals & Pharmaceuticals | A key intermediate for creating compounds with specific biological activities. researchgate.netacs.org |

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-dichloro-2-fluoro-5-iodobenzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sequential halogenation steps. For example:

- Iodination : Use iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to introduce iodine at the para position .

- Fluorination and Chlorination : Employ halogen exchange reactions (e.g., using KF/18-crown-6 for fluorination and Cl₂ gas under controlled pH conditions for chlorination) .

Optimization includes monitoring reaction temperature (e.g., reflux at 80–100°C) and solvent selection (e.g., dichloroethane for improved solubility) . Purification via column chromatography (silica gel, hexane/EtOAc) and characterization by NMR (¹⁹F, ¹³C) and GC-MS are critical for verifying purity .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (to identify aromatic proton splitting patterns), ¹⁹F NMR (for fluorine environment analysis), and ¹³C NMR (to confirm substitution patterns) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (due to chlorine and iodine) .

- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

- Elemental Analysis : To validate stoichiometry and rule out impurities .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation, as iodinated aromatics are prone to light-induced decomposition .

- Temperature : Keep at –20°C under inert gas (argon) to minimize oxidative degradation.

- Moisture : Use desiccants in storage containers, as moisture can hydrolyze halogen bonds .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of polychlorinated/fluorinated iodobenzene derivatives?

- Methodological Answer :

- Directing Groups : Temporarily install substituents (e.g., –NO₂) to direct halogenation to specific positions, followed by removal .

- Catalytic Systems : Use Pd-catalyzed C–H activation for selective iodination .

- Computational Modeling : Predict reactivity using software like MOE to simulate electron density maps and identify susceptible positions .

Q. How can contradictory data in halogenation reaction yields be resolved?

- Methodological Answer :

- Parameter Screening : Systematically vary solvents (polar vs. nonpolar), catalysts (FeCl₃ vs. AlCl₃), and reaction times to identify outliers .

- Isotopic Labeling : Use ¹²⁷I/¹²⁵I tracers to track reaction pathways and byproduct formation .

- Kinetic Studies : Perform time-resolved experiments to differentiate between kinetic and thermodynamic control .

Q. What catalytic applications exist for this compound in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The iodine substituent serves as a leaving group for Pd-catalyzed aryl-aryl bond formation .

- Ullmann Coupling : Utilize Cu catalysts to form biaryl structures, with fluorine enhancing electron-withdrawing effects .

- Mechanistic Probes : Use ¹⁹F NMR to monitor reaction progress due to fluorine’s sensitivity to electronic environments .

Q. How can computational chemistry predict the compound’s reactivity in novel reaction systems?

- Methodological Answer :

- DFT Calculations : Model transition states for halogen exchange reactions using Gaussian or ORCA software .

- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict solvent compatibility .

- Docking Studies : Explore interactions in catalytic systems (e.g., enzyme active sites) for potential biocatalytic applications .

Q. What green chemistry approaches minimize hazardous waste in its synthesis?

- Methodological Answer :

- Solvent Substitution : Replace chlorinated solvents (e.g., dichloroethane) with bio-based alternatives (e.g., cyclopentyl methyl ether) .

- Catalyst Recycling : Use immobilized Lewis acids (e.g., FeCl₃ on silica) to reduce metal waste .

- Microwave-Assisted Synthesis : Reduce reaction times and energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.